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Compound of Interest

Compound Name: 1,3-Butadienal

Cat. No.: B15146362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-
crotonaldehyde, a key a,3-unsaturated aldehyde. The information presented herein is intended
to support research and development activities by providing detailed quantitative data,
experimental protocols, and visual representations of analytical workflows.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic
techniques for trans-crotonaldehyde.

Infrared (IR) and Raman Spectroscopy

Vapor-phase infrared and liquid Raman spectroscopy provide detailed information about the
vibrational modes of trans-crotonaldehyde. The s-trans conformer is the most abundant at
room temperature.

Table 1: Vibrational Frequencies and Assignments for trans-Crotonaldehyde
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Frequency (cm™?) -

Frequency (cm™?) -

Vibrational Mode T Assignment
IR (Vapor) Raman (Liquid)
Vil 3008.5 2998 C-H stretch (vinyl)
CHs asymmetric
V2 2947.2 2940
stretch
V3 2920.8 2915 CHs symmetric stretch
C-H stretch
Va 2733.0 2725
(aldehyde)
Vs 1704.5 1685 C=0 stretch
Ve 1644.2 1640 C=C stretch
CHs asymmetric
V7 1448.1 1445 )
deformation
C-H in-plane bend
Vs 13925 1390 _
(vinyl)
CHs symmetric
Vo 1381.1 1378 ]
deformation
V1o 1305.8 1302 C-C stretch
Vi1 1251.1 1248 C-H rock (aldehyde)
V12 1081.7 1078 CHs rock
C-H out-of-plane bend
V13 969.8 967 _
(vinyl)
Via 931.1 928 C-C stretch
C-H out-of-plane bend
Vis 730.9 - )
(vinyl)
Vie 540.0 538 C-C-C deformation
Data compiled from quantitative vapor-phase infrared spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of trans-
crotonaldehyde in solution.

Table 2: 1H NMR Spectroscopic Data for trans-Crotonaldehyde

Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-1 (CHO) 9.51 d 7.8
H-2 (=CH) 6.87 dg 15.6, 6.9
H-3 (=CH) 6.13 ddq 15.6,7.8,1.8
H-4 (CHs) 2.18 dd 6.9,1.8

Solvent: CDCIs. Chemical shifts are referenced to TMS (0 ppm).

Table 3: 13C NMR Spectroscopic Data for trans-Crotonaldehyde

Carbon Chemical Shift (6, ppm)
C-1 (CHO) 193.8

C-2 (=CH) 158.7

C-3 (=CH) 132.5

C-4 (CHs) 18.6

Solvent: CDClIs. Chemical shifts are referenced to TMS (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. trans-
Crotonaldehyde exhibits characteristic absorptions for its conjugated system.

Table 4: UV-Vis Absorption Data for trans-Crotonaldehyde
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Molar Absorptivity

Transition Amax (nm) Solvent
(s, L mol~* cm™?)

- T ~217 ~16,000 Ethanol

n- T ~320 ~25 Hexane

Note: Amax and € values can vary slightly depending on the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of trans-crotonaldehyde.

Table 5: Key Mass Spectrometry Data for trans-Crotonaldehyde

m/z Relative Intensity Proposed Fragment
70 High [M]* (Molecular lon)
69 High [M-H]*+

41 High [M-CHOJ*

39 Moderate [CsHs]*

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Infrared (IR) Spectroscopy (Neat Liquid)

e Sample Preparation:

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid contamination.

o Place one drop of neat trans-crotonaldehyde onto the center of one salt plate.
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o Carefully place the second salt plate on top, allowing the liquid to spread into a thin,
uniform film between the plates.

o Data Acquisition:

[¢]

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

[e]

Acquire a background spectrum of the empty sample compartment.

o

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

[¢]

The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

e Post-Analysis:

o Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or
dichloromethane) and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Weigh approximately 5-10 mg of trans-crotonaldehyde directly into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) containing a reference
standard (e.g., tetramethylsilane, TMS).

o Gently swirl the vial to ensure the sample is fully dissolved.

o Using a Pasteur pipette, transfer the solution into a clean NMR tube. The final liquid height
should be approximately 4-5 cm.

o Cap the NMR tube securely.
o Data Acquisition:

o Insert the NMR tube into the spinner turbine and adjust its depth using the gauge.
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o Place the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

o Acquire the 1H and 13C NMR spectra using standard pulse sequences.

Mass Spectrometry (MS) with Gas Chromatography (GC)
Inlet

e Sample Preparation:

o Prepare a dilute solution of trans-crotonaldehyde in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

e Instrumentation Setup:

o Set the GC oven temperature program to adequately separate the analyte from any
impurities and the solvent.

o Set the injector temperature and transfer line temperature to ensure efficient vaporization
and transfer of the sample without degradation.

o For electron ionization (El), a standard electron energy of 70 eV is typically used.
o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC-MS system.

o The sample is vaporized in the injector, separated on the GC column, and then introduced
into the mass spectrometer's ion source.

o The molecules are ionized and fragmented, and the resulting ions are separated by their
mass-to-charge ratio (m/z) and detected.

Visualized Experimental Workflows
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The following diagrams illustrate the general experimental workflows for the spectroscopic
techniques described.
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Caption: General workflow for Infrared (IR) spectroscopy of a liquid sample.
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Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
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Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

 To cite this document: BenchChem. [Spectroscopic Profile of trans-Crotonaldehyde: An In-
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[https://www.benchchem.com/product/b15146362#spectroscopic-data-for-trans-
crotonaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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